Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)-
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Overview
Description
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- is an organic compound that features a benzonitrile core substituted with a butylethylamino group at the 4-position and a trifluoromethyl group at the 2-position
Preparation Methods
This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds . The butylethylamino group can be introduced through nucleophilic substitution reactions involving appropriate amine precursors.
Chemical Reactions Analysis
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions. Conditions may vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- involves its interaction with molecular targets through various pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The butylethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior. These interactions contribute to the compound’s effects in different applications .
Comparison with Similar Compounds
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- can be compared with other similar compounds, such as:
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile: This compound also contains a trifluoromethyl group but differs in the presence of a chloro substituent instead of the butylethylamino group.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but have different core structures and functional groups.
Other trifluoromethylated aromatic compounds: These compounds have varying substituents and core structures but share the trifluoromethyl group, which imparts unique properties.
The uniqueness of benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
821776-49-2 |
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Molecular Formula |
C14H17F3N2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
4-[butyl(ethyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H17F3N2/c1-3-5-8-19(4-2)12-7-6-11(10-18)13(9-12)14(15,16)17/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
WVHPOVRZHHXCHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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